4-[(2-Bromobenzyl)oxy]benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-[(2-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 2-bromobenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-[(2-Bromobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Bromobenzyl)oxy]benzaldehyde is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. In proteomics research, it can bind to proteins, facilitating their identification and characterization. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4-[(2-Bromobenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:
4-Bromobenzaldehyde: A simpler compound with a bromine atom substituted at the para position of the benzaldehyde structure.
2-[(4-Bromobenzyl)oxy]benzaldehyde: A compound with a similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-[(2-bromophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIYYHBOWYPIAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351909 |
Source
|
Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632300-46-0 |
Source
|
Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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